molecular formula C12H20N2S B13247347 [2-(Piperidin-1-yl)ethyl](thiophen-3-ylmethyl)amine

[2-(Piperidin-1-yl)ethyl](thiophen-3-ylmethyl)amine

Cat. No.: B13247347
M. Wt: 224.37 g/mol
InChI Key: FVYWGRVMTLKKRZ-UHFFFAOYSA-N
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Description

2-(Piperidin-1-yl)ethylamine: is a compound that features a piperidine ring and a thiophene ring connected via an ethylamine linker Piperidine is a six-membered heterocyclic amine, while thiophene is a five-membered sulfur-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperidin-1-yl)ethylamine typically involves the following steps:

    Formation of Thiophene-3-carbaldehyde: Thiophene is first converted to thiophene-3-carbaldehyde through a formylation reaction.

    Reductive Amination: The thiophene-3-carbaldehyde is then subjected to reductive amination with 2-(piperidin-1-yl)ethylamine.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-(Piperidin-1-yl)ethylamine involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness:

Properties

Molecular Formula

C12H20N2S

Molecular Weight

224.37 g/mol

IUPAC Name

2-piperidin-1-yl-N-(thiophen-3-ylmethyl)ethanamine

InChI

InChI=1S/C12H20N2S/c1-2-6-14(7-3-1)8-5-13-10-12-4-9-15-11-12/h4,9,11,13H,1-3,5-8,10H2

InChI Key

FVYWGRVMTLKKRZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCNCC2=CSC=C2

Origin of Product

United States

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